1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
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Overview
Description
1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with a 3-methylbenzyl group and a morpholinosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridinone core and introduce the 3-methylbenzyl group through a Friedel-Crafts alkylation reaction. The morpholinosulfonyl group can be introduced via a sulfonylation reaction using morpholine and a suitable sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane.
Scientific Research Applications
1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting or activating certain enzymes or receptors. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-methylbenzyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one: shares structural similarities with other pyridinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-14-4-2-5-15(12-14)13-18-7-3-6-16(17(18)20)24(21,22)19-8-10-23-11-9-19/h2-7,12H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWXXJECWSWNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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